



Technical Support Center: Tiagabine Hydrochloride Co-Administration Studies

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Compound of Interest		
Compound Name:	Tiagabine Hydrochloride	
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This technical support guide provides researchers, scientists, and drug development professionals with detailed information on drug interactions with **tiagabine hydrochloride** observed in co-administration studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for tiagabine and how does it influence drug interactions?

A1: Tiagabine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1] This is a critical factor in predicting and understanding drug-drug interactions. Co-administration of drugs that are potent inducers or inhibitors of CYP3A4 can significantly alter the plasma concentration of tiagabine, potentially affecting its efficacy and safety profile.

Q2: How do enzyme-inducing antiepileptic drugs (AEDs) affect the pharmacokinetics of tiagabine?

A2: Co-administration of hepatic enzyme-inducing AEDs such as carbamazepine, phenytoin, phenobarbital, and primidone significantly increases the clearance of tiagabine.[2][3] Population pharmacokinetic analyses have shown that tiagabine clearance is approximately 60% to 67% greater in patients receiving these enzyme-inducing drugs.[3][4] This results in a considerably shorter elimination half-life of tiagabine, reduced from 7-9 hours in non-induced individuals to 2-5 hours.[1][3][5] Consequently, patients on concomitant enzyme-inducing AEDs may require higher doses of tiagabine to achieve therapeutic plasma concentrations.[2]







Q3: Does tiagabine affect the pharmacokinetics of other co-administered AEDs?

A3: Tiagabine generally does not have a clinically significant effect on the steady-state plasma concentrations of other commonly used AEDs.[1]

- Carbamazepine and Phenytoin: Studies have shown no statistically significant differences in the steady-state pharmacokinetic parameters of carbamazepine, its active metabolite carbamazepine epoxide, or phenytoin when tiagabine is co-administered.[6]
- Valproate: Co-administration of tiagabine may cause a slight decrease of about 10-12% in the steady-state concentration of valproate.[1][3][7] This is generally not considered clinically significant given the broad therapeutic range of valproate.[7]
- Phenobarbital and Primidone: No systematic changes in the concentrations of phenobarbital or primidone have been observed with the addition of tiagabine.[3]

Q4: What are the known pharmacodynamic interactions between tiagabine and other drugs?

A4: The most significant pharmacodynamic interaction is the potential for additive central nervous system (CNS) depression when tiagabine is co-administered with other CNS depressants. This includes alcohol, benzodiazepines, barbiturates, and other sedative-hypnotics.[8] Symptoms can include increased dizziness, somnolence, and impaired concentration. A study on the interaction between tiagabine and midazolam (a benzodiazepine) in rats concluded that the interaction was additive rather than synergistic.

Q5: Are there any other significant drug interactions with tiagabine that have been reported?

A5: A clinically significant interaction has been reported with gemfibrozil, a lipid-lowering agent. In a case study, a single dose of gemfibrozil led to a 59% and 75% increase in total tiagabine serum concentrations at 2 and 5 hours, respectively, resulting in symptoms of tiagabine toxicity. [9] This is believed to be a pharmacokinetic interaction, although the exact mechanism has not been fully elucidated.

Quantitative Data Summary

The following tables summarize the quantitative data from key co-administration studies.



Table 1: Effect of Co-administered Drugs on Tiagabine Pharmacokinetics

Co-administered Drug(s)	Effect on Tiagabine Pharmacokinetics	Study Population	Reference(s)
Enzyme-inducing AEDs (Carbamazepine, Phenytoin, Phenobarbital, Primidone)	~60-67% increase in clearance	Patients with epilepsy	[3][4]
Enzyme-inducing AEDs	Reduction of elimination half-life from 7-9 hours to 2-5 hours	Patients with epilepsy	[1][3][5]
Gemfibrozil	59% increase in total serum concentration at 2 hours; 75% increase at 5 hours	Case report (1 patient)	[9]
Cimetidine	No effect on pharmacokinetics	Patients taking tiagabine chronically	[3]

Table 2: Effect of Tiagabine on Co-administered Antiepileptic Drugs



Co-administered AED	Effect of Tiagabine on AED Pharmacokinetics	Study Population	Reference(s)
Carbamazepine	No effect on steady- state plasma concentrations	Patients with epilepsy	[3][6]
Phenytoin	No effect on steady- state plasma concentrations	Patients with epilepsy	[3][6]
Valproate	~10-12% decrease in steady-state concentrations (Cmax and AUC)	Patients with epilepsy	[1][3][7]
Phenobarbital/Primido ne	No systematic changes in concentrations	Patients with epilepsy	[3]

Experimental Protocols

Study of Tiagabine Co-administration with Carbamazepine or Phenytoin

- Objective: To examine the potential effect of tiagabine on the steady-state pharmacokinetics and safety of carbamazepine and phenytoin.
- Study Design: Two separate single-center, open-label studies.
- Participants: 12 adult patients with seizures controlled by a stable, individualized dose of either carbamazepine or phenytoin in each study.
- Methodology:
 - Day 1 (Baseline): Pharmacokinetic profiling of the baseline AED (carbamazepine or phenytoin) was conducted.



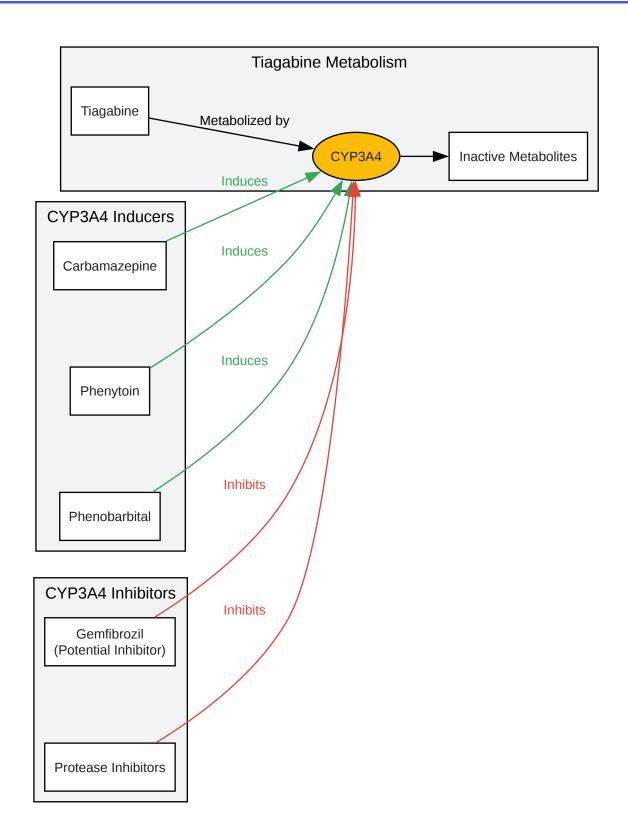
- Days 2-18 (Titration and Co-administration): Tiagabine was initiated and titrated from 8 mg/day up to 48 mg/day (or the maximum tolerated dose) while the baseline AED dosage was maintained.
- Day 18 (Follow-up): Pharmacokinetic assessment of the baseline AED was repeated.
- Pharmacokinetic Analysis: Plasma concentrations of the AEDs and their metabolites were measured at steady state, and key pharmacokinetic parameters (e.g., AUC, Cmax, Cmin) were compared between Day 1 and Day 18.[6]

Study of Tiagabine Co-administration with Valproate

- Objective: To evaluate the effect of tiagabine on the steady-state pharmacokinetics of valproate.
- Study Design: A single-center, open-label study.
- Participants: 12 adult patients with seizures controlled by a stable, individualized dose of valproate.
- Methodology:
 - Day 1 (Baseline): Pharmacokinetic profiling of valproic acid was performed.
 - Days 2-14 (Titration and Co-administration): Tiagabine was initiated and titrated from 8 mg/day up to 24 mg/day (or the maximum tolerated dose) while the valproate dosage was kept constant.
 - Day 14 (Follow-up): Pharmacokinetic assessment of valproic acid was repeated.
- Pharmacokinetic Analysis: The mean maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) for valproic acid were compared between baseline and after co-administration with tiagabine.[7]

Visualizations

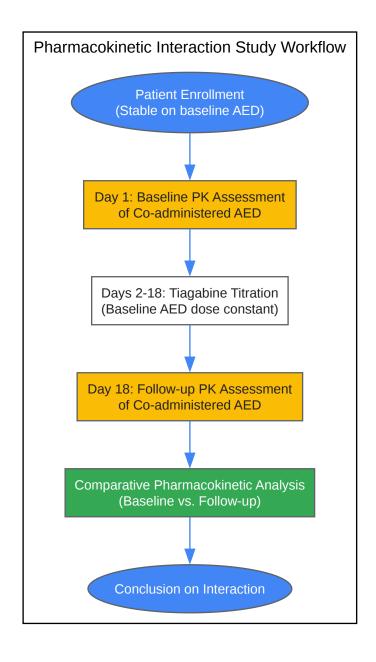




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Caption: Metabolic pathway of tiagabine and the influence of CYP3A4 inducers and inhibitors.





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Caption: General experimental workflow for assessing pharmacokinetic drug interactions with tiagabine.

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